4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride
Overview
Description
Promedol is a narcotic analgesic similar to Meperidine . It exists in four stereoisomers, two of which, the beta (isopromedol) and the gamma (trimeperidine) are active .
Molecular Structure Analysis
Promedol has a molecular formula of C17H25NO2 . Its molecular weight is 275.39 . The structure of Promedol includes a piperidine ring, which is a common structure in many pharmaceutical compounds .Physical And Chemical Properties Analysis
Promedol has a molecular weight of 275.39 and a percent composition of C 74.14%, H 9.15%, N 5.09%, O 11.62% . The hydrochloride form of Promedol has a molecular weight of 311.85 .Scientific Research Applications
Chemical Derivatives and Synthesis
The compound "4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride" is related to various piperidine derivatives, which are of significant interest in synthetic chemistry. Piperidine derivatives are crucial for the synthesis of pharmaceuticals and biologically active compounds. For instance, arylcycloalkylamines, including phenyl piperidines, exhibit pharmacophoric groups found in antipsychotic agents. The structure and substitution patterns on the piperidine ring, such as those in "4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride," influence the potency and selectivity of binding affinity at D2-like receptors, which are relevant in neuropsychiatric disorders and pharmacology (Sikazwe et al., 2009).
Biological Activities and Potential Therapeutic Applications
Compounds with similar structural features to "4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride" have been explored for their biological activities. For example, caffeic acid phenethyl ester (CAPE), a bioactive polyphenolic ester, has been studied extensively for its therapeutic potentials in inflammation and cancer. CAPE and its derivatives, related by their phenolic structures and ester functionalities, show promising activities as modulators of various transcription factors and signaling pathways involved in inflammatory and cancer processes (Murtaza et al., 2014).
Environmental Impact and Biodegradation
Phthalate esters, structurally related to esters in "4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride," have been extensively studied for their environmental fate and biodegradation. Understanding the degradation pathways and environmental behavior of similar ester compounds can provide insights into the ecological impact and management strategies for related chemicals (Staples et al., 1997).
Antifungal and Antimicrobial Research
Piper species, from which piperidine derivatives are often isolated or synthesized, have been documented for their antifungal and antimicrobial properties. Compounds isolated from Piper species, such as amides and esters, exhibit significant biological activities against various fungal and microbial pathogens. Research into these natural and synthetic derivatives can lead to the development of new antimicrobial agents (Xu & Li, 2011).
Safety And Hazards
properties
IUPAC Name |
(1,2,5-trimethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-5-16(19)20-17(15-9-7-6-8-10-15)11-14(3)18(4)12-13(17)2;/h6-10,13-14H,5,11-12H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGVEUCDHRWIRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924988 | |
Record name | 1,2,5-Trimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylmeperidine | |
CAS RN |
125-80-4 | |
Record name | 4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimeperidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,5-Trimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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